Zaprinast

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Molecular Mechanisms of Action

Zaprinast exerts its effects through several distinct molecular pathways.

PDE Inhibition and cGMP Elevation

This compound is a relatively potent, cGMP-selective phosphodiesterase inhibitor [1] [2]. Its inhibitory activity against various PDEs is summarized in the table below.

| PDE Enzyme | Primary Substrate | This compound Potency (IC₅₀) |

|---|---|---|

| PDE5 | cGMP | 0.4 - 0.8 µM [1] |

| PDE6 | cGMP | 0.15 µM [1] |

| PDE1 | cAMP & cGMP | 0.35 µM [1] |

| PDE11 | cAMP & cGMP | 5 - 33 µM [1] |

| PDE10 | cAMP & cGMP | 22 - 33 µM [1] |

| PDE9 | cGMP | 35 µM [1] |

By inhibiting these enzymes, particularly PDE5, this compound prevents the breakdown of cGMP, leading to increased intracellular cGMP levels. This, in turn, activates protein kinase G (PKG) and modulates ion channels, influencing processes like smooth muscle relaxation, synaptic plasticity, and vascular tone [1].

GPR35 Agonism

Beyond PDE inhibition, this compound is a well-established reference agonist for the orphan G-protein-coupled receptor GPR35 [1] [2]. Upon activation, GPR35 typically couples to Gαi/o proteins, leading to a reduction in intracellular cAMP levels [1]. This mechanism is implicated in its neuroprotective and analgesic effects [1].

Glutaminase (GLS) Inhibition

A significant off-target action identified in a cancer metabolism screen is the inhibition of glutaminase (GLS) [3] [4]. GLS is a key enzyme in glutamine metabolism, and its inhibition by this compound can disrupt the production of glutamate and the oncometabolite 2-hydroxyglutarate (2HG) in certain cancer cells, offering a potential anti-proliferative strategy [3].

The following diagram illustrates these primary mechanisms of action and their functional consequences.

Key Experimental Findings and Data

This compound has demonstrated efficacy across various disease models.

Cancer Metabolism

In a high-throughput fluorimetric screen, this compound was identified as a potent modulator that lowers 2HG production in IDH1-mutant cells by inhibiting glutaminase (GLS) [3].

- In vivo validation: HT1080 flank tumor xenografts in mice showed a modest but significant reduction in 2HG levels following intratumoral injection of this compound [3].

- The mechanism was found to be independent of cGMP stabilization, as other PDE5 inhibitors (sildenafil, tadalafil) and cell-permeable cGMP analogs did not replicate the 2HG-lowering effect [3].

Neurodegeneration & Neuroprotection

- Parkinson's Disease (PD) Models: An in vivo high-throughput screen in DJ-1β mutant flies identified this compound as a compound that improved motor performance [5]. In DJ-1-deficient human neural-like cells, this compound reduced oxidative stress-induced cell death, attenuated apoptosis, and increased mitochondrial viability [5].

- Synaptic Plasticity: this compound modulates hippocampal long-term potentiation (LTP) and depression (LTD), and administration improves memory in rodent object recognition tasks [1].

- Neuroinflammation: Intraperitoneal injection of this compound in a mouse model of cortical cryoinjury decreased microglia/macrophage activation, reduced oxidative stress, and slowed neurodegeneration [1].

Vascular Remodeling

In a rat carotid artery balloon injury model, topical application of this compound (1 mg in a pluronic gel) significantly attenuated injury-induced neointimal growth [6]. The table below summarizes the quantified effects.

| Parameter | Effect of this compound | Measurement |

|---|---|---|

| Vessel cGMP Content | Elevated | Radioimmunoassay (RIA) [6] |

| Cell Proliferation | Reduced | ↓ PCNA Labeling Index [6] |

| Cellular Apoptosis | Stimulated | ↑ TUNEL Labeling Index [6] |

| Neointimal Growth | Attenuated | Histomorphometry at 14 days [6] |

Detailed Experimental Protocols

For research purposes, here are methodologies from key studies.

Protocol: High-Throughput Screen for 2HG Modulators [3]

This protocol describes the fluorimetric assay used to discover this compound as a GLS inhibitor.

- Cell Line: Use IDH1 mutant cells (e.g., HT1080 fibrosarcoma cells with endogenous R132C mutation).

- Compound Screening: Treat live cells with the compound library (e.g., 480 bioactive compounds).

- 2HG Quantification (Fluorimetric Assay):

- Sample: Use 20 µL of cell culture media.

- Enzymatic Reaction: The assay couples 2HG oxidation by E. coli 3-phosphoglycerate dehydrogenase (PHGDH) to the reduction of resazurin to fluorescent resorufin by diaphorase.

- Detection: Measure fluorescence at an emission peak of 587 nm.

- Validation: Confirm hits from the screen using GC-MS on cell extracts.

- Viability Assessment: Perform a parallel viability assay to ensure 2HG reduction is not due to general cytotoxicity.

Protocol: In Vivo Drosophila PD Model Screen [5]

This protocol outlines the in vivo screening in flies that identified this compound.

- Drosophila Model: Use DJ-1β mutant flies.

- Drug Treatment: Culture L2 stage larvae (n=40) with standard food supplemented with the compound (e.g., 10 µM this compound, 0.1-0.2% DMSO as vehicle control).

- Climbing Assay:

- Time: Perform the assay 5 days after eclosion.

- Procedure: Transfer adult flies to graduated tubes, acclimate for 1 min, gently tap them down, and allow them to climb for 10 seconds.

- Analysis: Record the process and determine climbing ability as the average height reached. Compare the performance of drug-treated versus vehicle-treated mutant flies.

Protocol: Rat Carotid Artery Balloon Injury Model [6]

This details the local delivery model used to test this compound's anti-remodeling effects.

- Surgery: Perform balloon injury on the rat left carotid artery using a Fogarty 2F embolectomy catheter.

- Local Drug Delivery: Immediately after injury, topically apply 200 µL of a 25% pluronic F-127 gel containing the drug (e.g., 1 mg this compound in 50 µL DMSO) to the exposed adventitia of the artery. Control animals receive gel with DMSO only.

- Tissue Analysis:

- Time Point: Harvest tissues at 14 days post-injury for histology.

- Morphometry: Use perfusion-fixed, paraffin-embedded tissues stained with hematoxylin and eosin (H&E) to quantitate neointimal area and medial area.

- Proliferation: Assess by immunostaining for Proliferating Cell Nuclear Antigen (PCNA).

- Apoptosis: Assess by TUNEL assay.

- cGMP Measurement: At 48 hours post-injury, snap-freeze vessels and measure cGMP content using a competitive radioimmunoassay (RIA).

Research and Therapeutic Applications

Based on its mechanisms, this compound is a valuable research tool and investigational therapeutic.

- Cancer Research: Particularly relevant for studying glutamine metabolism in cancers with IDH mutations or those exhibiting glutamine addiction (e.g., some pancreatic cancers) [3] [4].

- Neuroscience Research: Used to probe the roles of cGMP signaling and GPR35 in synaptic plasticity, memory, and models of neurodegenerative diseases like Parkinson's and Alzheimer's [5] [1].

- Vascular Biology: Serves as a tool to study the effects of elevated cGMP on vascular smooth muscle proliferation, apoptosis, and remodeling after injury [6].

Important Research Considerations

- Lack of Selectivity: this compound's activity across multiple PDEs (PDE5, PDE6, PDE1, PDE11, etc.) and GPR35 means that observed phenotypic effects cannot be automatically attributed to PDE5 inhibition alone. Controls with more selective inhibitors (e.g., sildenafil for PDE5) are necessary to deconvolve the mechanism [3] [1].

- Species Specificity: Its potency as a GPR35 agonist is stronger at the rat ortholog compared to the human GPR35, which must be considered when translating results from rodent models [2].

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. | PDE | TargetMol this compound [targetmol.com]

- 3. A High-Throughput Fluorimetric Assay for 2-Hydroxyglutarate Identifies... [pmc.ncbi.nlm.nih.gov]

- 4. This compound - an overview [sciencedirect.com]

- 5. A High-Throughput Chemical Screen in DJ-1β Mutant Flies Identifies... [link.springer.com]

- 6. The cyclic GMP modulators YC-1 and this compound reduce vessel ... [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile & Mechanism of Action

Zaprinast is a well-known phosphodiesterase (PDE) inhibitor and a precursor to Sildenafil (Viagra) [1] [2]. Its primary mechanism involves increasing intracellular cyclic guanosine monophosphate (cGMP) levels, but it also has other important targets.

The table below summarizes its primary molecular targets and known potencies.

| Target | Type of Interaction | Reported Potency (IC50/EC50) | Notes / Biological Consequence |

|---|---|---|---|

| PDE5 [1] [2] [3] | Inhibitor | 0.4 - 0.76 µM [1] [2] [3] | Primary target; increases cGMP, leading to smooth muscle relaxation and modulation of neurotransmission [2]. |

| PDE6 [1] [2] [3] | Inhibitor | 0.15 µM [1] [2] [3] | Higher potency than PDE5; primarily expressed in retinal photoreceptors [4]. |

| PDE1 [2] | Inhibitor | ~0.35 µM [2] | Contributes to off-target effects; dual specificity for cAMP and cGMP [2]. |

| GPR35 [1] [2] [5] | Agonist | Varies by species (Human: EC50 ~2-6 µM; Rat: EC50 ~0.06 µM) [5] | Activates Gi/o signaling, potentially reducing cAMP levels; used as a reference agonist in studies [2]. |

| Mitochondrial Pyruvate Carrier (MPC) [1] [4] | Inhibitor | Information missing | An off-target effect independent of PDE inhibition; alters amino acid metabolism (aspartate/glutamate) [4]. |

| PDE9 [1] [2] | Inhibitor | 29.0 - 35 µM [1] [2] | cGMP-specific PDE. |

| PDE11 [1] [2] | Inhibitor | 5 - 33 µM [1] [2] | Dual-specificity PDE. |

| PDE10 [2] | Inhibitor | 22 - 33 µM [2] | Dual-specificity PDE. |

The following diagram illustrates the core signaling pathways and cellular processes affected by this compound.

Overview of this compound's multi-target mechanisms affecting cellular signaling and metabolism.

Key Experimental Findings & Protocols

This compound has demonstrated a range of effects in preclinical models, from modulating memory and synaptic plasticity to influencing neuroinflammation and metabolism.

Memory and Behavioral Studies

- Object Recognition Memory: Administering this compound (10 mg/kg, i.p.) immediately after training improved long-term memory performance in rats during the object recognition task [2] [6].

- Spatial Memory: In the elevated plus maze test, this compound (10 mg/kg) significantly decreased transfer latency on the second day in mice, indicating enhanced spatial memory [6].

- Reversal of SSRI-Induced Sexual Dysfunction: In a hamster model, co-administration of this compound (3 mg/kg, i.p.) overcame fluoxetine-induced deficits in sexual behavior [7].

Neuroinflammatory Signaling in Microglia

This compound activates key signaling pathways in microglia, the immune cells of the central nervous system, leading to a pro-inflammatory state, though weaker than the effect of LPS (lipopolysaccharide) [8] [9].

- Signaling Pathway Activation: Treatment of primary rat microglia with this compound (approximately 100 µM) activates MAPKs (ERK1/2, p38, JNK), NFκB, and the PI3K/Akt pathway [8] [9].

- Inflammatory Gene Expression: This signaling activation subsequently induces mRNA expression of inflammatory genes, including IL-1α, IL-1β, TNF-α, CCL2, CCL4, CXCL1, CXCL2, and CD14 [8].

- Experimental Insight: The use of specific inhibitors (e.g., SB203580 for p38 MAPK, PDTC for NFκB) confirmed the association between these pathways and the induction of inflammatory genes [8] [9].

Inhibition of Mitochondrial Pyruvate Carrier (MPC)

A significant off-target effect of this compound is the inhibition of the Mitochondrial Pyruvate Carrier, which is independent of its PDE-inhibiting activity [4].

- Key Finding: this compound inhibits pyruvate transport into mitochondria, which is crucial for energy metabolism. This leads to a dramatic metabolomic shift, causing aspartate to accumulate at the expense of glutamate in neuronal tissues [1] [4].

- Experimental Protocol:

- Tissue Preparation: Mouse retinas or isolated brain/liver mitochondria are prepared.

- Treatment: Tissues are treated with this compound (e.g., 100 µM) and cultured with 13C-labeled substrates like glucose or glutamine.

- Metabolite Analysis: Metabolites are analyzed using Gas Chromatography/Mass Spectrometry (GC/MS) to track changes.

- Functional Assay: Pyruvate-driven oxygen consumption in isolated mitochondria is measured using an Oxygraph to confirm the inhibition of mitochondrial respiration [4].

Research Considerations

- Lack of Selectivity: this compound's activity on PDE1, PDE6, PDE9, PDE10, and PDE11, in addition to PDE5, means that observed effects in complex systems cannot be automatically attributed to PDE5 inhibition alone [1] [2]. Newer, more selective PDE5 inhibitors like sildenafil are often used to confirm the role of PDE5.

- Species-Specific Activity: Its potency as a GPR35 agonist varies significantly across species (e.g., much more potent at rat GPR35 than human GPR35). This is a critical consideration for translational research [2] [5].

- Critical Off-Target Effect: The discovery that this compound is a potent inhibitor of the Mitochondrial Pyruvate Carrier (MPC) suggests that its effects on cellular metabolism, especially in studies involving energy substrates, could be confounded by this action [4].

Conclusion

This compound remains a valuable tool compound in pharmacology and neuroscience research due to its multi-target actions on PDEs, GPR35, and cellular metabolism. When designing experiments, researchers must carefully account for its lack of selectivity and consider using more specific inhibitors in conjunction to deconvolve its complex mechanisms of action.

References

- 1. This compound [en.wikipedia.org]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. This compound PDE10, PDE11, PDE5, PDE6, PDE9 27218 [bpsbioscience.com]

- 4. Inhibition of Mitochondrial Pyruvate Transport by this compound ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound (M&B 22948) | PDE5 Inhibitor | MedChemExpress [medchemexpress.com]

- 6. This compound and Rolipram Enhances Spatial and Emotional ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a Phosphodiesterase 5 Inhibitor, Overcomes ... [nature.com]

- 8. This compound Activates MAPKs, NFκB, and Akt and Induces the ... [pubmed.ncbi.nlm.nih.gov]

- 9. This compound activates MAPKs, NFκB, and Akt and induces the ... [sciencedirect.com]

Comprehensive Technical Guide to Zaprinast: cGMP Phosphodiesterase Inhibition, Research Applications, and Experimental Protocols

Drug Profile and Pharmacological Characteristics

Zaprinast is a competitive PDE inhibitor that primarily targets cGMP-specific phosphodiesterases, serving as a key research tool for investigating cyclic nucleotide signaling pathways and their physiological effects. As a precursor to the development of sildenafil, this compound has been instrumental in advancing our understanding of cGMP-mediated signaling and continues to be valuable in basic research and drug discovery efforts.

Table 1: Key Pharmacological Characteristics of this compound

| Parameter | Characteristics |

|---|---|

| Primary Mechanism | Competitive inhibition of cGMP-binding catalytic site of PDE5 [1] |

| PDE Selectivity Profile | PDE5 (IC₅₀: 0.4-0.8 μM), PDE6 (IC₅₀: 0.15 μM), PDE1 (IC₅₀: 0.35 μM), PDE9 (IC₅₀: 35 μM), PDE10 (IC₅₀: 22-33 μM), PDE11 (IC₅₀: 5-33 μM) [1] |

| Additional Targets | G protein-coupled receptor 35 (GPR35) agonist [1] |

| Chemical Background | Served as precursor for sildenafil development [1] |

| Key Biochemical Effect | Increases intracellular cGMP levels by preventing hydrolysis [2] [1] |

| Downstream Signaling | Activates protein kinase G (PKG), modulates cyclic nucleotide-gated ion channels [1] |

Research Applications and Mechanistic Insights

Vascular Physiology and Pulmonary Hypertension Research

This compound has demonstrated significant effects in vascular research, particularly in studies investigating pulmonary hypertension and vascular remodeling. In lamb models of persistent pulmonary hypertension, this compound (0.05 mg/kg/min) synergistically enhanced the vasodilatory effects of inhaled nitric oxide, reducing pulmonary artery pressure by 34.3±3% and pulmonary vascular resistance by 64±7% while increasing pulmonary blood flow by 88±34% and postductal PaO₂ by 287±34% [2]. These effects were significantly greater than those achieved with nitric oxide or this compound alone, indicating a true synergistic interaction between cGMP stabilization and NO signaling.

In vascular injury models, this compound (1mg topical application) significantly attenuated neointimal hyperplasia following rat carotid artery balloon injury through both anti-mitogenic and pro-apoptotic mechanisms [3]. This therapeutic effect was comparable to the soluble guanylate cyclase stimulator YC-1 and was associated with elevated vessel cGMP content, reduced medial wall and neointimal cell proliferation, and stimulated apoptosis of vascular smooth muscle cells [3]. These findings highlight the crucial role of cGMP signaling in modulating vascular remodeling processes and suggest potential therapeutic applications for PDE5 inhibition in vasoproliferative disorders.

Neurological and Cognitive Research Applications

In neuroscience research, this compound has emerged as a valuable tool for investigating the role of cGMP signaling in synaptic plasticity, neurotransmission, and neuroprotection. The drug modulates long-term potentiation and long-term depression in the hippocampus, with studies showing it reduces LTP magnitude and induces synaptic depression in area CA1 [1]. These effects are enhanced by protein kinase A antagonists, suggesting complex interactions between cGMP and cAMP signaling pathways in regulating synaptic strength.

- Cognitive Effects: Administration immediately after training improves memory in rodent object recognition tasks, with effects lasting up to four hours [1]

- Neuroprotective Properties: Demonstrates protection against glutamate and oxidative stress-induced toxicity in cultured spinal motor and non-motor neurons [1]

- Inflammatory Modulation: Reduces microglia/macrophage activation in mouse models of cortical cryoinjury and decreases oxidative stress [1]

- Striatal Function: Rescues LTD at glutamatergic striatal synapses and reduces levodopa-induced dyskinesia in Parkinsonian models [1]

Urinary System Physiology

Research utilizing this compound has significantly advanced our understanding of lower urinary tract function, particularly the role of nitrergic signaling in urethral relaxation. In urethane-anesthetized female rats, this compound potentiated reflex-evoked urethral relaxations by 68±24%, demonstrating the crucial function of cGMP degradation in regulating urethral pressure during micturition [4]. This effect was dependent on intact urethral striated muscle function, as demonstrated by its abolition after α-bungarotoxin treatment [4].

The research indicates that a nitrergic pathway mediates reflex-evoked urethral smooth muscle relaxations, with this compound enhancing these responses through both direct effects on smooth muscle and indirect mechanisms involving striated muscle tone regulation [4]. These findings have important implications for understanding urinary continence and voiding dysfunction, highlighting PDE5 as a potential therapeutic target for lower urinary tract symptoms.

Immunomodulation and Inflammation Research

In immunological research, this compound has been shown to modulate microglial cell activation and inflammatory mediator production. In rat microglial cells, this compound (0.1 mM) enhanced both basal and LPS-induced secretion of TNF-α and IL-1β, and increased NO production induced by LPS or IFN-γ [5]. These proinflammatory effects were partially inhibited by the protein kinase G inhibitor KT5823, indicating involvement of the cGMP/PKG signaling pathway [5].

This compound also enhanced the expression of iNOS and MHC Class II molecules in microglial cells, suggesting potential amplification of central immune/inflammatory reactions [5]. These findings highlight the complex role of cGMP signaling in neuroinflammation and indicate that PDE5 inhibition can potentiate immune responses in the central nervous system under certain conditions.

Table 2: Research Applications and Experimental Findings of this compound

| Research Area | Experimental Model | Key Findings | Mechanistic Insights |

|---|---|---|---|

| Pulmonary Hypertension | Newborn lambs with persistent pulmonary hypertension [2] | Synergistic reduction in pulmonary artery pressure (34.3±3%) and resistance (64±7%) with NO [2] | Enhanced cGMP signaling potentiates NO-mediated vasodilation [2] |

| Vascular Remodeling | Rat carotid artery balloon injury [3] | Attenuated neointimal growth; reduced proliferation, stimulated apoptosis [3] | Elevated vessel cGMP content exerts anti-mitogenic, pro-apoptotic effects [3] |

| Lower Urinary Tract Function | Urethane-anaesthetized female rats [4] | Potentiated reflex-evoked urethral relaxations (68±24%) [4] | Enhanced nitrergic neurotransmission; dependence on striated muscle function [4] |

| Neuroinflammation | Rat microglial cell cultures [5] | Enhanced TNF-α, IL-1β secretion; increased iNOS and MHC Class II [5] | cGMP/PKG-dependent amplification of immune responses [5] |

| Synaptic Plasticity | Hippocampal studies [1] | Reduced LTP; induced synaptic depression [1] | Presynaptic action reducing glutamate release [1] |

Experimental Protocols and Methodologies

Vascular Remodeling Research Protocol

The rat carotid artery balloon injury model provides a well-established methodology for investigating the effects of this compound on vascular remodeling [3]. Following anesthesia of male Sprague Dawley rats (approximately 520g), a Fogarty 2F embolectomy catheter is introduced through an external carotid arteriotomy, advanced through the left carotid artery, inflated, and withdrawn three times to induce endothelial denudation and vascular injury [3].

- Drug Administration: Immediately following injury, this compound (1mg) is administered topically to the exposed artery adventitia in 200μL of a 25% pluronic gel solution containing DMSO [3]

- Tissue Processing: Animals are euthanized at specific time points; tissues are perfusion-fixed for histology or snap-frozen for biochemical analysis [3]

- cGMP Quantification: Snap-frozen tissues are homogenized in cold trichloroacetic acid, centrifuged, and supernatants analyzed using competitive radioimmunoassay [3]

- Proliferation Assessment: Immunostaining for proliferating cell nuclear antigen with results expressed as PCNA labeling index [3]

- Apoptosis Measurement: TUNEL assay performed using In Situ Cell Death Detection kit with results expressed as TUNEL labeling index [3]

This protocol demonstrates robust experinal reproducibility and enables comprehensive assessment of this compound effects on vascular cell proliferation, apoptosis, and neointimal formation, providing insight into its mechanisms of action in vascular pathology.

Lower Urinary Tract Function Protocol

The detailed methodology for investigating this compound effects on lower urinary tract function involves simultaneous measurement of bladder and urethral pressures in conjunction with electromyographic recordings [4]. Female Sprague-Dawley rats (200-345g) are anesthetized with urethane, and the urinary bladder is exposed through a midline abdominal incision with ureters tied distally and cut to prevent bladder filling with urine [4].

- Pressure Monitoring: Two cannulae inserted into the bladder—one for pressure recording, another for saline infusion (0.046 ml/min) to evoke micturition reflex [4]

- Urethral Pressure Measurement: Specialized fluid-filled cannula placed in the urethral lumen connected to pressure transducer [4]

- EMG Recording: Fine copper wire electrodes inserted percutaneously around external urethral opening to measure striated muscle activity [4]

- Drug Administration: this compound delivered intravenously with monitoring of reflex-evoked changes in urethral and bladder pressures [4]

- Pharmacological Dissection: Use of specific inhibitors including α-bungarotoxin for neuromuscular blockade and chlorisondamine for autonomic blockade [4]

This integrated physiological approach allows researchers to differentiate between this compound's effects on smooth and striated muscle components of the urethral sphincter mechanism and assess the contribution of nitrergic signaling to lower urinary tract function.

Therapeutic Potential and Research Perspectives

The experimental findings with this compound have contributed significantly to our understanding of PDE5 inhibition as a therapeutic strategy. While this compound itself is not used clinically, its investigation has paved the way for the development of FDA-approved PDE5 inhibitors including sildenafil, vardenafil, and tadalafil, which share its core mechanism but offer improved selectivity and pharmacokinetic profiles [6].

Recent research has revealed promising potential for PDE5 inhibitors in oncology applications. Population-based studies of gastric cancer patients receiving PDE5 inhibitors post-diagnosis showed significantly lower cancer-specific mortality compared to matched controls, suggesting potential anti-tumor effects [7]. The protective association was more pronounced in early-stage patients and those with specific histological subtypes [7]. Mechanistic studies indicate that PDE5 inhibition can suppress tumor growth through regulation of c-MYC stability and downstream signaling pathways, highlighting potential for drug repurposing in oncology [7].

Future research directions include addressing the selectivity limitations of current PDE5 inhibitors through development of allosteric modulators that may achieve unprecedented isoform selectivity [6]. Additionally, the multi-targeted ligand approach represents an innovative strategy for enhancing therapeutic efficacy while minimizing side effects [6]. As our understanding of this compound's effects across multiple physiological systems continues to expand, so too does its value as a research tool for elucidating complex cGMP-mediated signaling pathways and their translational applications.

Figure 1: this compound Mechanism of Action in cGMP Signaling Pathway - this compound inhibits PDE5, preventing cGMP hydrolysis and enhancing downstream signaling [2] [1] [6]

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. The cGMP inhibitor phosphodiesterase enhances the... This compound [pubmed.ncbi.nlm.nih.gov]

- 3. The cyclic GMP modulators YC-1 and this compound reduce vessel ... [pmc.ncbi.nlm.nih.gov]

- 4. An investigation of the effects of this compound, a PDE inhibitor, on ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an inhibitor of cGMP-selective ... [pubmed.ncbi.nlm.nih.gov]

- 6. Advancements in Phosphodiesterase 5 Inhibitors [mdpi.com]

- 7. Repurposing of phosphodiesterase-5 inhibitor sildenafil as ... [nature.com]

Quantitative Pharmacological Data of Zaprinast

The table below summarizes key quantitative data for Zaprinast as a GPR35 agonist.

| Parameter | Value for Human GPR35 | Value for Rat GPR35 | Experimental System & Notes |

|---|---|---|---|

| EC₅₀ | ~840 nM (0.84 µM) [1] | ~16 nM (0.016 µM) [1] | Intracellular calcium mobilization assay in HEK293 cells. Demonstrates significant species selectivity [1]. |

| EC₅₀ | - | - | β-arrestin-2 recruitment assay. Confirms this compound is substantially more potent than kynurenic acid at both human and rat orthologues [2]. |

| Therapeutic Effect (Osteoclast TRAP activity) | Significant reduction [3] | - | Primary human osteoclasts. Effect was prevented by a GPR35-specific antagonist [3]. |

Experimental Protocols for GPR35 Research

Here are detailed methodologies for key experiments cited in the search results, which you can adapt for your research.

β-arrestin Recruitment Assay

This is a common and robust method for studying GPR35 activation and internalization.

- Principle: Agonist activation of a GPCR leads to the recruitment of β-arrestin to the receptor complex, which can be measured using various technologies.

- Key Assay Types:

- PathHunter Assay: This assay uses enzyme fragment complementation. The GPR35 receptor is tagged with a small fragment of β-galactosidase (the enzyme acceptor), while β-arrestin-2 is tagged with a larger fragment (the enzyme donor). Upon agonist-induced interaction, the fragments complement to form a functional enzyme that hydrolyzes a substrate to generate a chemiluminescent signal [4] [2].

- BRET (Bioluminescence Resonance Energy Transfer) Assay: GPR35 is C-terminally tagged with eYFP (the acceptor). β-arrestin-2 is tagged with Renilla luciferase (the donor). Upon agonist stimulation and subsequent interaction, energy transfer from the luciferase to eYFP occurs, producing a BRET signal [2].

- Detailed Workflow (based on cited research [2]):

- Cell Line: Human Embryonic Kidney 293 (HEK 293) cells.

- Transfection: Transiently co-transfect cells with plasmids encoding:

- Epitope-tagged (e.g., FLAG) human or rat GPR35.

- The corresponding β-arrestin-2 construct for your chosen assay (e.g., β-arrestin-2-Rluc for BRET).

- Culture & Preparation: Culture transfected cells in appropriate media. For the assay, seed cells into multi-well plates and serum-starve for several hours before the experiment.

- Ligand Stimulation: Treat cells with increasing concentrations of this compound (or vehicle control) for a defined period (e.g., 30-90 minutes).

- Signal Detection:

- For PathHunter: Add the chemiluminescent substrate and measure the signal with a luminometer.

- For BRET: Add the luciferase substrate coelenterazine-h and measure both luminescence and fluorescence to calculate the BRET ratio.

- Data Analysis: Plot concentration-response curves to determine agonist potency (EC₅₀).

Osteoclast Resorption Assay

This protocol assesses the functional, therapeutic outcome of GPR35 activation in a bone biology context [3].

- Principle: Activate GPR35 on mature human osteoclasts and measure the downstream inhibition of bone resorption activity.

- Detailed Workflow (based on [3]):

- Osteoclast Differentiation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from donor blood. Differentiate them into mature osteoclasts using appropriate cytokines (e.g., M-CSF and RANK-L) over approximately 21 days.

- Cell Culture on Bone Substrate: Culture mature osteoclasts on bone-mimetic plates (e.g., hydroxyapatite-coated plates).

- Pharmacological Treatment: Treat the osteoclasts with:

- Agonist: this compound (e.g., 1-10 µM) or another GPR35 agonist like TCG1001.

- Antagonist Control: Pre-incubate a separate group with a GPR35-specific antagonist (e.g., 1 µM for 1 hour) before adding this compound to confirm receptor specificity.

- Positive Control: Current osteoporosis drugs like denosumab or alendronic acid.

- Activity Measurement: After a set period (e.g., 48 hours), measure:

- Bone Resorption: Quantify the area of resorption pits on the bone substrate (e.g., by microscopy after staining).

- TRAP Activity: Use a biochemical assay to measure Tartrate-Resistant Acid Phosphatase (TRAP) activity, a marker of osteoclast number and activity.

- Gene Expression: Use qPCR to analyze the expression of resorption-related genes like MMP9.

- Expected Outcome: this compound treatment should result in a significant, antagonist-reversible reduction in resorption area, TRAP activity, and MMP9 expression, comparable to standard drugs [3].

GPR35 Signaling Pathway Workflow

The following diagram illustrates the key signaling pathways and experimental readouts triggered by this compound-induced GPR35 activation, integrating the mechanisms identified in the research [3] [5].

Therapeutic Potential & Research Considerations

Activation of GPR35 by this compound has shown promising therapeutic effects in preclinical models:

- Osteoporosis: GPR35 stimulation reduces human osteoclast activity and bone resorption. Gpr35-knockout mice have reduced bone mass, and GPR35 agonism can rescue bone loss in rodent models, making it a novel target for osteoporosis treatment [3].

- Metabolic Disease: In a humanized GPR35 mouse model, activation of the receptor prevented and reversed lipid accumulation in hepatocytes, highlighting its potential for treating non-alcoholic fatty liver disease (NAFLD) [6].

- Inflammation: The role of GPR35 in inflammation is complex and context-dependent, with reported pro- and anti-inflammatory effects in different tissues and immune cells [5].

When designing your experiments, it is critical to account for the pronounced species-dependent pharmacology of this compound. Its affinity for rodent GPR35 is significantly higher than for the human ortholog, necessitating careful interpretation of data from animal models [1] [2].

References

- 1. This compound, a well-known cyclic guanosine monophosphate- ... [sciencedirect.com]

- 2. Agonist activation of the G protein-coupled receptor GPR35 ... [pmc.ncbi.nlm.nih.gov]

- 3. G protein-coupled receptor 35 stimulation reduces ... [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]

- 5. GPR35 acts a dual role and therapeutic target in ... [frontiersin.org]

- 6. G Protein-Coupled Receptor GPR35 Suppresses Lipid ... [pmc.ncbi.nlm.nih.gov]

zaprinast phosphodiesterase inhibitor

Core Pharmacology & Selectivity

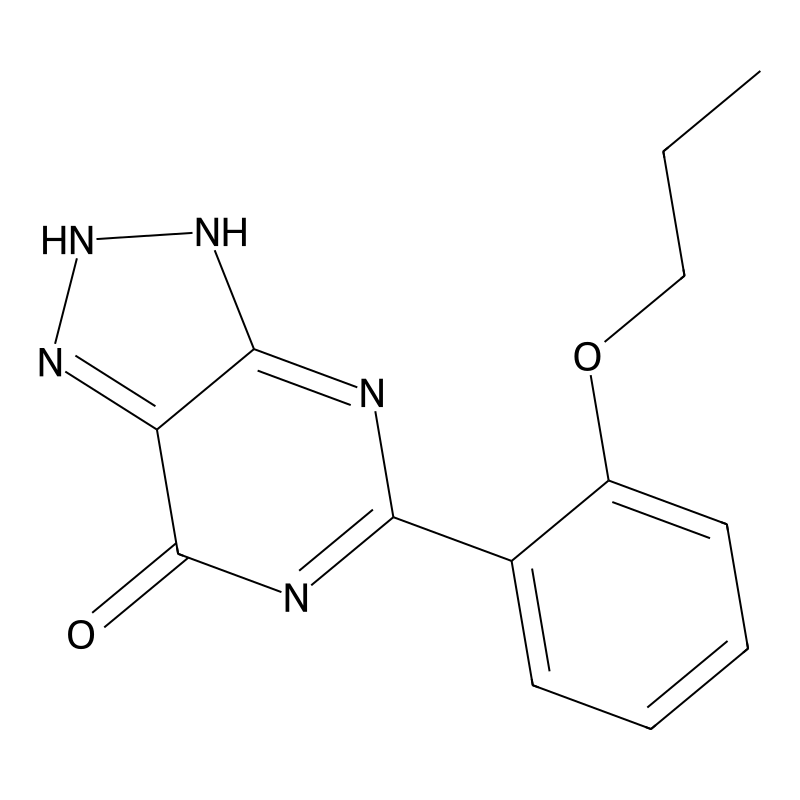

Zaprinast (chemical name: 5-(2-Propoxyphenyl)-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one) is primarily a selective inhibitor of cGMP-specific phosphodiesterases [1]. The table below details its published inhibitory concentration (IC₅₀) values for various PDE subtypes.

| PDE Subtype | Selectivity for | Reported IC₅₀ Value |

|---|---|---|

| PDE5 | cGMP | 0.76 μM [2] |

| PDE6 | cGMP | 0.15 μM [2] |

| PDE9 | cGMP | 29.0 μM [2] |

| PDE11 | cGMP/cAMP | 12.0 μM [2] |

| PDE1 | cGMP/cAMP | Inhibited, lower selectivity [1] |

Beyond PDE inhibition, this compound has two other significant pharmacological activities:

- GPR35 Agonist: It acts as an agonist for the orphan G-protein coupled receptor GPR35, showing higher potency at the rat orthologue than the human one [2] [1].

- Mitochondrial Pyruvate Carrier (MPC) Inhibitor: It inhibits the mitochondrial pyruvate carrier, which can alter aspartate and glutamate levels in tissues like the retina [2].

Documented Research Applications & Key Findings

The following table summarizes major research findings and the corresponding experimental models for this compound.

| Research Area | Key Finding | Experimental Model |

|---|---|---|

| Vascular Biology | Potentiated NO-mediated, reflex-evoked urethral relaxation; Reduced vascular remodeling post-injury via anti-proliferative and pro-apoptotic effects [3] [4]. | Female rats (in vivo); Rat carotid artery balloon injury model (ex vivo) [3] [4]. |

| Pulmonary Vasodilation | Caused dose-dependent decreases in pulmonary vascular resistance [5]. | Intact-chest cat model (in vivo) [5]. |

| Central Nervous System | Enhanced spatial memory; Overcame sexual dysfunction induced by fluoxetine (an SSRI) [6] [7]. | Mice (Morris water maze, radial arm maze); Hamsters (behavioral estrus model) [6] [7]. |

| Metabolic Studies | Inhibited mitochondrial pyruvate carrier, leading to aspartate accumulation at the expense of glutamate [2]. | In vitro (cellular assays); Retina tissue [2]. |

Example Experimental Protocols

To help you evaluate and potentially replicate key findings, here are summaries of detailed experimental protocols from the search results.

Protocol 1: Investigation of Urethral Function in Anesthetized Rats [3]

- Animal Model: Female Sprague-Dawley rats (200–345 g) anesthetized with urethane.

- Surgical Preparation: Cannulation of the jugular vein (for drug administration) and carotid artery (for blood pressure monitoring). The urinary bladder was exposed and cannulated for pressure recording and saline infusion to evoke the micturition reflex.

- Urethral Pressure Measurement: A specialized fluid-filled cannula was inserted into the urethra via the bladder neck to measure pressure.

- Electromyography (EMG): Fine wire electrodes were inserted percutaneously near the external urethral opening to record the activity of the urethral striated muscle (EUS-EMG).

- Drug Administration: this compound was administered intravenously (i.v.) after a stabilization period. Its effects on baseline urethral pressure and reflex-evoked relaxations were recorded.

Protocol 2: Assessment of Vascular Remodeling Post-Balloon Injury [4]

- Injury Model: Balloon injury was performed on the left carotid artery of male Sprague Dawley rats using a Fogarty 2F embolectomy catheter.

- Local Drug Application: Immediately after injury, the exposed artery was treated topically with 200 μl of a 25% Pluronic F-127 gel containing 1 mg of this compound (dissolved in DMSO) applied to the adventitia. Control animals received gel with DMSO only.

- Tissue Analysis: Animals were euthanized at specific time points (e.g., 48 hours for cGMP measurement, 14 days for histology).

- cGMP Measurement: Snap-frozen arteries were homogenized, and cGMP content was quantified using a competitive radioimmunoassay (RIA).

- Histomorphometry: Perfusion-fixed arteries were sectioned and stained. Neointimal and medial areas were measured. Cell proliferation and apoptosis were assessed via immunostaining for Proliferating Cell Nuclear Antigen (PCNA) and the TUNEL assay, respectively.

Signaling Pathway Diagram

This compound's primary mechanism involves enhancing the NO/cGMP signaling pathway. The diagram below illustrates this core mechanism and its downstream effects, integrating findings from multiple research areas [3] [4] [8].

This diagram shows how this compound inhibits PDE5, preventing cGMP degradation. Elevated cGMP activates Protein Kinase G (PKG), which phosphorylates the transcription factor CREB and mediates key downstream effects like smooth muscle relaxation, reduced proliferation, increased apoptosis, and enhanced synaptic plasticity [3] [4] [8].

Important Research Considerations

When designing experiments with this compound, keep these points in mind:

- Species Selectivity: this compound's potency can vary significantly across species. This is particularly critical when studying GPR35, where it is more potent at the rat receptor than the human one [1].

- Off-Target Effects: Be cautious in interpreting results, as this compound's effects may not be solely due to PDE5 inhibition. It also activates GPR35 and inhibits the mitochondrial pyruvate carrier (MPC) [2] [1]. Using more selective PDE5 inhibitors (e.g., sildenafil) as a comparative control can help isolate the mechanism.

- Limited Clinical Data: this compound was an "unsuccessful clinical drug candidate" [2]. It predates and was a precursor to more potent and selective PDE5 inhibitors like sildenafil (Viagra) and tadalafil (Cialis), which are now the focus of most clinical research, including for conditions like dementia [9].

References

- 1. This compound - an overview [sciencedirect.com]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. An investigation of the effects of this compound, a PDE inhibitor, on ... [pmc.ncbi.nlm.nih.gov]

- 4. The cyclic GMP modulators YC-1 and this compound reduce vessel ... [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of responses to siguazodan, rolipram, and ... [sciencedirect.com]

- 6. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 7. , a Phosphodiesterase 5 this compound , Overcomes Sexual... Inhibitor [nature.com]

- 8. Therapeutic Potential of Phosphodiesterase Inhibitors against ... [pmc.ncbi.nlm.nih.gov]

- 9. PDE5 inhibitor drugs for use in dementia - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Mechanisms & Pharmacological Profile

Zaprinast is primarily known as a phosphodiesterase inhibitor, but its actions extend to other molecular targets.

Key Molecular Targets

The table below summarizes the primary molecular targets of this compound and their functional consequences.

| Molecular Target | Type of Interaction | Reported IC₅₀ / Potency | Primary Functional Consequence |

|---|---|---|---|

| PDE5 | Inhibition [1] [2] | 0.4–0.8 μM [2] | ↑ intracellular cGMP [2] |

| PDE6 | Inhibition [2] | 0.15 μM [2] | ↑ intracellular cGMP [2] |

| PDE1 | Inhibition [2] | 0.35 μM [2] | Alters cAMP & cGMP hydrolysis [2] |

| GPR35 | Agonist (Reference) [2] | Reasonable potency across species [2] | Gαi/o-coupled reduction of cAMP [2] |

| PDE9, PDE10, PDE11 | Modulation/Inhibition [2] | IC₅₀ 22–35 μM [2] | Contributes to off-target effects on cyclic nucleotides [2] |

Signaling Pathways

This compound's primary mechanism involves elevating cyclic GMP (cGMP) levels by inhibiting its breakdown, which activates downstream signaling cascades. The diagram below illustrates the key pathways influenced by this compound in neural systems.

This compound's primary signaling pathways: PDE inhibition elevates cGMP, while GPR35 activation lowers cAMP.

Key Research Findings & Experimental Data

This compound demonstrates significant effects in preclinical models of memory, neurodegenerative disease, and neuroprotection.

Summary of Key In-Vivo/In-Vitro Findings

The table below consolidates quantitative data and experimental observations from recent studies.

| Research Area | Model System | Dose/Concentration | Key Experimental Outcome | Proposed Mechanism |

|---|---|---|---|---|

| Memory & Cognition | Male Balb-c mice [1] | 10 mg/kg (i.p.) | ↓ Transfer latency in EPM test; ↓ exploratory activity in Hughes box [1] | Spatial memory enhancement; possible anxiogenic effect [1] |

| Memory & Cognition | Rodents (object recognition) [2] | Administered post-training | Improved long-term memory (up to 4 hours) [2] | Increased cGMP and p-CREB [2] |

| Parkinson's Disease | DJ-1β mutant flies & human neural cells [3] | N/A (Chemical screen hit) | Improved motor performance, suppressed OS-induced cell death [3] | ↓ Oxidative stress, ↓ apoptosis, ↑ mitochondrial viability [3] |

| Neuroprotection | Cultured spinal motor neurons [2] | N/S (In-vitro) | Protection against chronic glutamate toxicity [2] | cGMP-PKG pathway; reduced oxidative stress [2] |

| Synaptic Plasticity | Hippocampal area CA1 [2] | N/S (In-vitro) | Reduced LTP magnitude; induced synaptic depression [2] | Presynaptic reduction of glutamate release [2] |

| Levodopa-Induced Dyskinesia | 6-OHDA-lesioned rats [2] | Intrastriatal injection | Rescued striatal LTD; ↓ abnormal involuntary movements [2] | Improved striatal cyclic nucleotide levels [2] |

Experimental Protocols & Workflows

For researchers looking to replicate or build upon these findings, here are detailed methodologies for key behavioral tests and the high-throughput screening approach from the search results.

Behavioral Tests for Memory and Cognition

1. Modified Elevated Plus Maze (mEPM) Test for Spatial Memory This protocol is used to assess spatial long-term memory in mice [1].

- Apparatus: A plus-shaped maze elevated 40 cm, with two open arms (29 x 5 cm) and two enclosed arms (29 x 5 x 15 cm).

- Acquisition Session (Day 1): Place a mouse at the end of an open arm, facing away from the center. Record the transfer latency (TL)—time taken to enter an enclosed arm with all four paws. Allow 10 seconds of free exploration after entry. Exclude mice with TL > 90 seconds.

- Retention Session (Day 2): Repeat the procedure 24 hours later. A significant decrease in TL on Day 2 indicates improved spatial memory retention.

- Drug Administration: Administer this compound (e.g., 3 and 10 mg/kg, i.p.) or vehicle to mice shortly before the acquisition trial [1].

2. Passive Avoidance (PA) Test for Emotional Memory This test evaluates emotional memory based on contextual fear conditioning [1].

- Apparatus: A two-compartment box with a brightly lit section and a dark section with a grid floor for foot shocks.

- Acquisition Trial (Day 1): Place the mouse in the light compartment. After 60 seconds, open the door. When the mouse enters the dark compartment, deliver a mild foot shock (e.g., 0.25 mA for 1 s). Record the initial latency to enter.

- Retention Trial (Day 2): Place the mouse in the light compartment again. Record the step-through latency (maximum 300 s) without any shock. An increased latency indicates better retention of the aversive experience.

- Drug Administration: Administer drugs prior to the acquisition training [1].

The workflow for these memory tests is standardized, as shown in the following diagram.

General workflow for in-vivo behavioral tests assessing cognitive effects of this compound in mice.

High-Throughput Screening for Parkinson's Disease Therapies

A high-throughput chemical screen identified this compound as a hit compound for PD therapy. The workflow is illustrated below.

- Step 1: Primary In-Vivo Screening: Screen compound libraries (e.g., Prestwick chemical library) in a Drosophila model of PD (e.g., DJ-1β mutant flies). The primary readout is improvement in motor performance [3].

- Step 2: In-Vitro Validation: Validate hits from the primary screen in a human cell-based model. Use DJ-1-deficient human neural-like cells. The key assay is the compound's ability to suppress oxidative stress (OS)-induced cell death [3].

- Step 3: Mechanistic Investigation: For confirmed hits like this compound, perform further analyses to elucidate the mechanisms of action. This can include assessing effects on apoptosis, mitochondrial viability, metabolic pathways like glycolysis, and oxidative stress levels in both fly and human PD models [3].

High-throughput screening workflow used to identify this compound as a potential therapy for Parkinson's disease.

Research Implications & Future Directions

The body of evidence positions this compound as a versatile tool for basic research and a potential lead for therapeutic development.

- Therapeutic Potential: this compound shows promise for Parkinson's disease (PD) by targeting multiple disease-modifying mechanisms, including oxidative stress and mitochondrial function [3]. It may also be beneficial for managing Levodopa-Induced Dyskinesia (LID) and has documented neuroprotective effects [2].

- Considerations for Research:

- Selectivity: this compound's activity on multiple PDEs (PDE1, PDE5, PDE6, etc.) and GPR35 means that observed phenotypes may not be solely due to PDE5 inhibition. Using more selective PDE5 inhibitors like sildenafil as a control is critical [2].

- Off-Target Effects: Inhibition of PDE6 can cause visual disturbances, and action on other PDEs may lead to cardiovascular effects like tachycardia. These are important considerations for in-vivo studies [2].

- Future Directions: Research could focus on developing more selective analogs of this compound, exploring its effects in other neurodegenerative disease models (like Alzheimer's), and further investigating the contribution of GPR35 activation to its overall efficacy, particularly in neuroinflammation and pain [2].

References

Comprehensive Scientific Overview of Zaprinast: Mechanisms, Applications, and Research Protocols

Drug Profile and Historical Development

Zaprinast, chemically known as 5-(2-propoxyphenyl)-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one, is a pharmacological agent with a molecular weight of 271.280 g·mol⁻¹ that has evolved significantly from its initial intended purpose. Originally developed as a potential anti-allergy compound, this compound was synthesized during investigations of xanthine derivatives and was found to be 20–50 times more potent than disodium cromoglycate as an inhibitor of histamine release from mast cells and leukocytes. This promising anti-asthma potential led to further characterization, which revealed its potent effects on phosphodiesterase enzymes, particularly those specific for cyclic guanosine monophosphate (cGMP) hydrolysis. Despite its failure as a clinical drug candidate, this compound gained substantial importance as the chemical precursor for sildenafil (Viagra), which was successfully developed based on this compound's PDE inhibitory activity. [1] [2]

The historical trajectory of this compound exemplifies the phenomenon of drug repurposing in pharmaceutical research, where a compound initially developed for one therapeutic indication (allergic asthma) finds greater utility as a research tool and template for novel therapeutics. This compound is now categorized as an experimental compound rather than a clinical drug, and it serves as a critical tool compound for investigating cyclic nucleotide signaling pathways in various biological systems. Its current research applications span neuroscience, metabolism, urology, and immunology, making it a versatile pharmacological agent for basic science investigations. [3] [2]

Primary Mechanisms of Action and Molecular Targets

This compound exerts its multifaceted biological effects through several distinct molecular mechanisms, with its most extensively characterized action being the inhibition of cyclic nucleotide phosphodiesterases (PDEs). As a relatively broad-spectrum PDE inhibitor, this compound demonstrates varying potency against different PDE isoforms, with particular affinity for cGMP-degrading enzymes. The table below summarizes this compound's inhibitory profile against key PDE targets: [4]

Table: this compound Inhibition Profile for Phosphodiesterase Isoforms

| PDE Isoform | Primary Specificity | IC₅₀ Value (μM) | Biological Significance |

|---|---|---|---|

| PDE5 | cGMP | 0.4–0.8 | Vasodilation, smooth muscle relaxation, neurotransmission |

| PDE6 | cGMP | 0.15 | Visual signal transduction (retinal degeneration models) |

| PDE1 | cGMP/cAMP | 0.35 | Neuronal signaling, vascular tone |

| PDE9 | cGMP | 35 | Memory formation, hippocampal function |

| PDE10 | cAMP/cGMP | 22–33 | Striatal neurotransmission, motor control |

| PDE11 | cAMP/cGMP | 5–33 | Skeletal muscle, testicular function |

Beyond its PDE inhibitory activity, this compound has been identified as a potent agonist for GPR35, an orphan G-protein coupled receptor, with reasonable potency across various species orthologues. This activity is particularly noteworthy because it occurs independently of this compound's effects on cyclic nucleotide signaling. Activation of GPR35 by this compound triggers Gαi/o-coupled signaling pathways, resulting in reduced intracellular cAMP levels in specific cell types, including dorsal root ganglion neurons. Interestingly, this compound demonstrates significant species-dependent potency at GPR35, showing higher affinity for rat versus human orthologues, which must be considered when interpreting preclinical data. [4] [2]

More recently, a novel mechanism of action has been identified through structural studies, revealing that this compound directly inhibits the mitochondrial pyruvate carrier (MPC). Research published in 2025 utilizing cryo-electron microscopy has elucidated the molecular basis of this interaction, showing that this compound binds to the MPC1L/MPC2 heterodimer in the outward-open state, exploiting the same binding site used by pyruvate and thereby competitively inhibiting mitochondrial pyruvate uptake. This inhibition has profound metabolic consequences, particularly in neuronal tissues, where it leads to dramatic alterations in aspartate and glutamate levels and impairs tricarboxylic acid cycle flux. This mechanism appears independent of this compound's effects on phosphodiesterases and represents a distinct pathway through which the compound influences cellular metabolism. [5] [6]

Experimental Protocols and Research Applications

Neurological and Memory Studies

The effects of this compound on learning and memory have been extensively investigated using standardized behavioral paradigms with specific experimental protocols. In the Morris water maze task assessing spatial memory, this compound is typically administered via intraperitoneal injection at doses ranging from 3-10 mg/kg immediately after training sessions. Memory retention is evaluated 24 hours post-administration by measuring latency to find the hidden platform. Surprisingly, despite being a PDE5 inhibitor, this compound at 10 mg/kg has been shown to cause significant memory impairment in this task, which researchers attribute to a rebound increase in PDE5 expression in the hippocampus following initial inhibition. This compensatory mechanism highlights the complexity of chronic PDE inhibition and its functional consequences. [7]

In the elevated plus maze test of spatial memory, this compound administration (10 mg/kg) significantly decreases second-day transfer latency, indicating enhanced memory retention. Similarly, in passive avoidance tests evaluating emotional memory, this compound demonstrates more modest effects compared to other PDE inhibitors like rolipram. The experimental protocol for these studies involves administering this compound dissolved in saline supplemented with minimal DMSO (typically 0.1 mL per 10 g body weight) to male Balb-c mice 30 minutes before behavioral acquisition trials. Retention tests are conducted 24 hours after training, with results suggesting that this compound may have differential effects on various memory domains, more robustly influencing spatial versus emotional memory components. [8]

Urological Function Studies

Research on this compound's effects on lower urinary tract function employs sophisticated in vivo models to investigate reflex-evoked changes in bladder and urethral physiology. The established protocol utilizes female Sprague-Dawley rats (200-345 g) anesthetized with urethane (1.2 g kg⁻¹, i.v.). After surgical preparation, which includes cannulation of the urinary bladder and placement of urethral pressure sensors, this compound is administered intravenously while monitoring urethral pressure, bladder pressure, and electromyographic activity of the external urethral sphincter. Doses are carefully titrated based on preliminary studies, typically starting at 1 mg/kg and increasing incrementally. [9]

This methodology has demonstrated that this compound potentiates reflex-evoked urethral relaxations by approximately 68±24% and increases baseline urethral pressure through mechanisms involving enhanced nitrergic transmission. Importantly, follow-up experiments using α-bungarotoxin to block urethral striated muscle reveal that this compound's effects depend significantly on intact striated muscle function, highlighting the complex interplay between smooth and striated muscle components in urethral physiology. These findings have implications for understanding nitric oxide-cGMP signaling pathways in lower urinary tract function and potential therapeutic applications for voiding dysfunction. [9]

Metabolic and Mitochondrial Studies

The investigation of this compound's effects on mitochondrial metabolism employs both in vitro and ex vivo approaches to precisely quantify its impact on pyruvate transport and metabolic fluxes. In the mitochondrial pyruvate carrier inhibition assay, freshly isolated mouse liver mitochondria are suspended in sucrose-based medium (250 mM sucrose, 5 mM Tris-HCl, 2 mM EGTA, pH 7.6), followed by incubation with this compound across a concentration range (typically 1-100 μM) for 5 minutes at room temperature. The transport reaction is initiated by adding [2-¹⁴C]pyruvate (15 μM), terminated after 1 minute by rapid centrifugation through a dodecane/bromododecane oil layer, and mitochondrial radioactivity quantified by scintillation counting. [6]

For metabolic flux analysis, mouse retinal explants or brain slices are incubated with ¹³C-labeled glucose or glutamine in Krebs-Ringer/HEPES/bicarbonate buffer with 5 mM glucose equivalents. Following this compound treatment (typically 10-100 μM) for 1-4 hours, tissues are snap-frozen, metabolites extracted using cold methanol/chloroform/water mixtures, and analyzed via gas chromatography-mass spectrometry to determine ¹³C enrichment in metabolic intermediates. This approach has revealed that this compound inhibition of mitochondrial pyruvate transport causes massive accumulation of aspartate at the expense of glutamate, profoundly altering amino acid homeostasis in neuronal tissues. Complementary oxygen consumption measurements using isolated brain mitochondria demonstrate concentration-dependent inhibition of pyruvate-driven respiration, providing functional validation of MPC inhibition. [6]

Signaling Pathways and Molecular Interactions

This compound influences multiple intracellular signaling cascades through its primary molecular targets, resulting in complex physiological effects across different tissues and cell types. In neural systems, the inhibition of cGMP-specific PDEs leads to elevated intracellular cGMP levels, which subsequently activates protein kinase G and modulates cyclic nucleotide-gated ion channels. This signaling cascade influences synaptic plasticity by modulating long-term potentiation and long-term depression in hippocampal neurons, with this compound specifically reducing LTP magnitude and inducing synaptic depression in area CA1. These effects appear to involve both presynaptic mechanisms, through reduced glutamate release, and postsynaptic mechanisms, via increased phosphorylation of the cAMP-responsive element binding protein. [4]

The diagram below illustrates this compound's primary molecular targets and downstream signaling pathways:

In microglial cells, this compound activates a distinct set of signaling pathways, including MAPKs (ERK1/2, p38, JNK), NF-κB, and PI3K/Akt, leading to the induction of pro-inflammatory genes such as TNF-α, IL-1β, CCL2, and CXCL1. This microglial activation profile, while significant, is notably weaker and more transient than classical inflammatory activation by lipopolysaccharide, with slower phosphorylation kinetics and reversible IκB degradation. The involvement of multiple signaling modules in microglial responses to this compound highlights the complexity of cyclic nucleotide-mediated immunomodulation and suggests context-dependent outcomes based on cellular environment and co-stimulatory signals. [10]

The diagram below illustrates the experimental workflow for investigating this compound's effects on mitochondrial metabolism:

Research Applications and Therapeutic Implications

Neurological Disorders and Neuroprotection

This compound has demonstrated significant potential in models of neurological disease, particularly in neuroprotection and modulation of neuroinflammation. Preclinical studies reveal that intraperitoneal administration of this compound decreases microglia/macrophage activation in mouse models of cortical cryoinjury, reduces oxidative stress, and slows neurodegeneration. In models of neurodegenerative diseases, this compound protects cultured spinal motor and non-motor neurons against chronic glutamate-induced toxicity and reactive oxygen species-induced damage. Notably, this compound was identified as the most effective compound to improve nerve cell vitality in a Drosophila model of Parkinson's disease, with concomitant improvements in motor symptoms and reduced oxidative stress. These neuroprotective effects appear to involve both cyclic nucleotide-dependent mechanisms and potentially GPR35-mediated signaling pathways. [4]

In the context of dopamine depletion and levodopa-induced dyskinesia, this compound administration in 6-hydroxydopamine-lesioned rats rescues long-term depression at glutamatergic striatal synapses and decreases abnormal involuntary movements following intrastriatal injection. This suggests that PDE-targeting drugs may ameliorate levodopa-induced dyskinesia by promoting striatal LTD, highlighting their potential as adjunctive therapies in Parkinson's disease. The ability of this compound to fully restore LTD to normal conditions via stimulation of a cGMP-PKG-dependent intracellular signaling pathway further supports the involvement of cyclic nucleotide signaling in these beneficial effects. [4]

Metabolic and Mitochondrial Research

The discovery that this compound directly inhibits the mitochondrial pyruvate carrier has opened new research avenues in metabolic disease and cancer biology. By blocking pyruvate entry into mitochondria, this compound causes a metabolic reprogramming that mimics certain aspects of the Warburg effect observed in cancer cells, with increased glycolysis and altered amino acid metabolism. This metabolic effect is particularly pronounced in neuronal tissues, where this compound treatment leads to massive accumulation of aspartate at the expense of glutamate, disrupting the balance of neurotransmitter precursors. The metabolic consequences of MPC inhibition include reduced tricarboxylic acid cycle flux, impaired oxidative phosphorylation, and compensatory changes in glutamine metabolism. [6]

These findings have significant implications for understanding hypoglycemia-induced neuronal damage and developing potential therapeutic strategies for metabolic disorders. The identification of this compound as a specific MPC inhibitor provides researchers with a valuable pharmacological tool to dissect the roles of mitochondrial pyruvate transport in different tissues and disease states. Recent structural studies elucidating the molecular basis of pyruvate transport inhibition by this compound may facilitate the development of more specific MPC inhibitors with potential applications in diabetes, metabolic dysfunction-associated steatotic liver disease, and cancer. [5] [6]

Limitations and Research Considerations

Despite its utility as a research tool, this compound has significant limitations that must be considered when designing experiments and interpreting results. Its relatively non-selective inhibition profile across multiple PDE isoforms (PDE5, PDE6, PDE1, PDE9, PDE10, and PDE11) complicates the attribution of observed effects to inhibition of specific PDE family members. This lack of selectivity is particularly problematic in tissues expressing multiple PDE isoforms, where this compound may simultaneously influence both cGMP and cAMP signaling pathways. The potential for off-target effects is further highlighted by this compound's activity at GPR35 and the mitochondrial pyruvate carrier, which may contribute to physiological responses independently of PDE inhibition. [4] [1]

Additionally, the species-dependent pharmacology of this compound at GPR35, with higher potency at rat versus human orthologues, presents challenges for translational research. This species selectivity must be carefully considered when extrapolating preclinical findings from rodent models to human physiology and disease. Researchers should employ appropriate counter-screens and control experiments to distinguish between this compound's various mechanisms of action, particularly when studying complex biological systems where multiple molecular targets may be present. The use of more selective inhibitors in parallel studies can help clarify the specific pathways responsible for observed effects. [2]

Conclusion and Future Research Directions

This compound represents a fascinating example of a pharmacological agent whose research utility has evolved beyond its initial clinical aspirations. From its origins as a failed anti-asthma drug, this compound has become a multifaceted research tool with applications spanning neuroscience, immunology, urology, and metabolism. Its diverse mechanisms of action—including PDE inhibition, GPR35 activation, and mitochondrial pyruvate carrier inhibition—highlight the complexity of pharmacological interventions and the potential for unexpected drug repurposing opportunities. The recent structural characterization of this compound bound to the human mitochondrial pyruvate carrier provides a foundation for rational drug design of more specific MPC inhibitors with potential therapeutic applications. [5]

References

- 1. This compound [en.wikipedia.org]

- 2. This compound - an overview [sciencedirect.com]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. 9GIW: Structure of the human mitochondrial pyruvate ... [rcsb.org]

- 6. Inhibition of Mitochondrial Pyruvate Transport by this compound ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound impairs spatial memory by increasing PDE5 ... [ovid.com]

- 8. This compound and Rolipram Enhances Spatial and Emotional ... [pmc.ncbi.nlm.nih.gov]

- 9. An investigation of the effects of this compound, a PDE inhibitor, on ... [pmc.ncbi.nlm.nih.gov]

- 10. This compound Activates MAPKs, NFκB, and Akt and Induces the ... [pubmed.ncbi.nlm.nih.gov]

zaprinast discovery and development

Discovery and Initial Development

Zaprinast, also known as M&B 22,948, was synthesized in the 1970s during a study of xanthines as potential anti-allergy compounds [1]. Researchers sought alternatives to drugs like theophylline, which inhibited inflammatory mediator release from leukocytes and mast cells but were much less potent than existing treatments like disodium cromoglycate [1].

This compound was found to be 20–50 times more potent than disodium cromoglycate at inhibiting histamine release, asthma-induced bronchospasm, and the spasmogenic action of histamine and other agents on smooth muscle [1]. This profile proposed this compound as a candidate for allergic asthma [1]. Subsequent studies revealed that its mechanism involved selective inhibition of cyclic GMP-specific phosphodiesterase, making it about 200 times more potent against cGMP phosphodiesterase than cAMP phosphodiesterase in tissues like human lung and bovine coronary artery [1].

Mechanism of Action and Selectivity

This compound's primary mechanism is the inhibition of phosphodiesterase enzymes, which break down cyclic nucleotides. It is most potent against cGMP-degrading PDEs [2] [3] [4].

Table 1: this compound's Inhibitory Potency (IC50) against Phosphodiesterase (PDE) Subtypes

| PDE Subtype | Primary Cyclic Nucleotide Target | Reported IC50 Value |

|---|---|---|

| PDE5 [2] [4] | cGMP | 0.76 µM |

| PDE6 [2] [4] | cGMP | 0.15 µM |

| PDE1 [2] [3] | cGMP & cAMP | 0.35-0.76 µM |

| PDE11 [2] [4] | cGMP & cAMP | 12.0 µM |

| PDE9 [2] [4] | cGMP | 29.0 µM |

| PDE10 [3] | cAMP & cGMP | 22-33 µM |

By inhibiting these PDEs, particularly PDE5, this compound prevents the breakdown of cGMP, increasing intracellular cGMP levels and activating protein kinase G (PKG), leading to smooth muscle relaxation and vasodilation [3] [4].

In 2006, a second, significant mechanism was discovered: this compound is an agonist for the G-protein coupled receptor GPR35 [2] [5]. It activates rat GPR35 with high potency (EC50 ~16 nM) and human GPR35 moderately (EC50 ~840 nM), acting as a Gαi/o- and Gα16-coupled receptor [5].

Key Research Applications and Experimental Insights

This compound is extensively used in biomedical research across various fields.

Vascular and Smooth Muscle Research

This compound demonstrates protective effects in the vasculature. In a rat model of balloon-induced carotid artery injury, topical application of this compound significantly reduced vascular remodeling [6].

Table 2: Effects of this compound on Vascular Remodeling in Rat Carotid Artery Balloon Injury Model

| Parameter Measured | Effect of this compound | Interpretation |

|---|---|---|

| Vessel cGMP content | Increased | Confirmed target engagement |

| Medial & Neointimal Cell Proliferation | Reduced | Anti-mitogenic effect |

| Medial & Neointimal Cellular Apoptosis | Stimulated | Pro-apoptotic effect |

| Neointimal Remodeling | Markedly attenuated | Overall protective effect against vasoproliferative disorder |

Experimental Protocol (Vascular Injury Model): Rat carotid artery balloon injury is performed using a Fogarty 2F embolectomy catheter [6]. The exposed injured artery is treated topically with this compound (e.g., 1 mg in a Pluronic F-127 hydrogel vehicle) applied to the adventitia [6]. Tissues are harvested days or weeks post-injury for morphological analysis, proliferation assays (e.g., PCNA staining), apoptosis assays (e.g., TUNEL staining), and cGMP measurement via radioimmunoassay [6].

Urogenital System Research

This compound is used to study lower urinary tract function. In urethane-anesthetized female rats, intravenous this compound potentiated reflex-evoked nitrergic urethral relaxations and increased baseline urethral pressure, involving both smooth and striated muscle components [7].

Experimental Protocol (Urethral Function): In anesthetized rats, bladder and urethral pressures are measured via cannulae, with electromyographic (EMG) recordings from urethral striated muscle [7]. This compound is administered intravenously, and effects on reflex responses induced by bladder saline infusion are recorded [7].

Neuroscience Research

This compound modulates synaptic plasticity, learning, and memory [3]. Administered at 10 mg/kg intraperitoneally immediately after training improved long-term memory in object recognition tasks [3] [4]. It also exhibits neuroprotective properties; in a Drosophila model of Parkinson's disease, this compound improved nerve cell vitality and motor symptoms [3]. In microglial cells, this compound activates MAPKs, NFκB, and Akt pathways, inducing inflammatory gene expression, though effects are weaker than lipopolysaccharide (LPS) [8].

The following diagram summarizes the multifaceted mechanisms and research applications of this compound.

This compound's primary mechanisms and research applications. PKG: Protein Kinase G.

Legacy and Research Significance

Although this compound itself was not a successful commercial drug, its true value lies elsewhere. It served as a direct chemical precursor for sildenafil (Viagra), which successfully reached the market [2] [3]. This compound remains an invaluable research tool for investigating cGMP signaling, PDE biology, and GPR35 function [3] [5].

References

- 1. This compound - an overview [sciencedirect.com]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. sciencedirect.com/topics/neuroscience/ this compound [sciencedirect.com]

- 4. What is this compound ? Mechanism, Research, and... - Biology Insights [biologyinsights.com]

- 5. , a well-known cyclic guanosine monophosphate-specific... This compound [pubmed.ncbi.nlm.nih.gov]

- 6. The cyclic GMP modulators YC-1 and this compound reduce vessel... [pmc.ncbi.nlm.nih.gov]

- 7. An investigation of the effects of this compound, a PDE inhibitor, on ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound Activates MAPKs, NFκB, and Akt and Induces the ... [pubmed.ncbi.nlm.nih.gov]

Zaprinast as a Pharmacological Precursor to Sildenafil: A Technical Guide for Researchers

Introduction and Historical Context

The development of phosphodiesterase 5 (PDE5) inhibitors represents a landmark achievement in medicinal chemistry, characterized by rational drug design and serendipitous discovery. Zaprinast, first synthesized in 1974, served as the foundational molecule in this journey [1] [2]. Initially characterized as a relatively selective PDE5 inhibitor, it became an invaluable research tool for investigating the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway [1]. During the 1980s and early 1990s, researchers at Pfizer were exploring PDE5 as a therapeutic target for cardiovascular disorders, including hypertension and angina pectoris [1] [2]. Their investigation into this compound's structure and activity revealed its potential for erectile function, but its lack of selectivity and suboptimal pharmacokinetic profile limited its clinical utility [1]. This research ultimately culminated in the systematic development of sildenafil (UK-92,480), a potent and highly selective PDE5 inhibitor synthesized through structural optimization of the this compound scaffold [1] [3]. The transition from this compound to sildenafil exemplifies how a tool compound can evolve into a breakthrough medicine through targeted medicinal chemistry.

Chemical Structures and Pharmacological Profiles

Chemical Evolution from this compound to Sildenafil

The molecular optimization from this compound to sildenafil involved strategic modifications that significantly enhanced potency and selectivity.

Chemical Structure Evolution from this compound to Sildenafil

The diagram illustrates the key structural modifications that transformed this compound into sildenafil. These changes included:

- Core Scaffold Optimization: The purine-like core of this compound was modified to a pyrazolopyrimidinone foundation in sildenafil, improving binding interactions with the PDE5 catalytic site [1] [3].

- Substituent Engineering: The methoxy group in this compound was replaced with bulkier substituents in sildenafil, enabling additional hydrophobic interactions and hydrogen bonding within the PDE5 binding pocket [1].

- Sulfonamide Incorporation: Introduction of a sulfonamide group enhanced specificity for PDE5 over other phosphodiesterase isoforms, particularly PDE6, which reduced visual side effects [1].

Quantitative Pharmacological Comparison

Table 1: Comparative Pharmacological Profiles of this compound and Sildenafil

| Parameter | This compound | Sildenafil | Experimental Context |

|---|---|---|---|

| PDE5 IC₅₀ | 0.4-0.8 µM [4] | 4 nM [5] | Enzyme inhibition assays using purified human PDE5 |

| PDE6 IC₅₀ | 0.15 µM [4] | Similar to PDE5 IC₅₀ [5] | Significant for visual side effects |

| PDE1 Inhibition | IC₅₀ 0.35 µM [4] | Minimal at therapeutic doses | Contributes to cardiovascular effects |

| PDE11 Inhibition | IC₅₀ 5-33 µM [4] | Moderate inhibition | Potential endocrine side effects |

| GPR35 Agonism | EC₅₀ 16 nM (rat), 0.84 µM (human) [4] | Not reported | Contributes to analgesic effects |

Table 2: Selectivity Profiles Against Key PDE Isoforms

| PDE Isoform | This compound Selectivity (PDE5 IC₅₀/Isoform IC₅₀) | Sildenafil Selectivity (PDE5 IC₅₀/Isoform IC₅₀) | Physiological Relevance |

|---|---|---|---|

| PDE6 | ~3-5 fold [4] | ~1 fold [5] | Retinal function, visual disturbances |

| PDE1 | ~1 fold [4] | >1000 fold [1] | Cardiovascular tone, tachycardia risk |

| PDE11 | ~6-60 fold [4] | ~5 fold [4] | Endocrine function |

The quantitative data demonstrates that sildenafil achieved approximately 1000-fold greater potency against PDE5 compared to this compound, with significantly improved isoform selectivity [1]. This enhanced profile translated to superior clinical efficacy and reduced off-target effects, particularly the minimized action on PDE1 which reduced cardiovascular side effects [4] [1].

Mechanism of Action and Signaling Pathways

Molecular Mechanism of PDE5 Inhibition

PDE5 inhibitors act by augmenting the NO/sGC/cGMP signaling pathway, which plays a crucial role in smooth muscle relaxation and vasodilation.

PDE5 Inhibition in the NO/cGMP Signaling Pathway

The molecular mechanism involves:

- Competitive Inhibition: Both this compound and sildenafil compete with cGMP for binding to the catalytic site of PDE5, thereby preventing cGMP hydrolysis and increasing its intracellular concentration [4] [1].

- cGMP Accumulation: Elevated cGMP levels enhance activation of protein kinase G (PKG), which phosphorylates various substrate proteins leading to reduced intracellular calcium concentrations and subsequent smooth muscle relaxation [4] [1] [6].

- Dependence on NO Signaling: The efficacy of PDE5 inhibitors is crucially dependent on the activity of the NO/sGC/cGMP pathway; they enhance and prolong the effects of endogenous NO release but do not initiate the signaling cascade [1].

Central Nervous System Effects

Beyond peripheral effects, this compound has demonstrated significant activity in the central nervous system:

- Synaptic Plasticity: this compound modulates long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus, reducing LTP magnitude and inducing synaptic depression in area CA1 [4].

- Memory Enhancement: Administration immediately after training improves memory in rodent object recognition tasks, with effects lasting up to four hours [4].

- Neuroprotective Effects: Preclinical studies show this compound decreases microglia/macrophage activation, reduces oxidative stress, and slows neurodegeneration in models of cortical cryoinjury and Parkinson's disease [4].

- Striatal Function: In dopamine-depleted models, this compound improves striatal cyclic nucleotide levels and reduces abnormal involuntary movements induced by levodopa [4].

Experimental Applications and Methodologies

Key Research Applications and Protocols